molecular formula C13H19NOS B11172184 2-(ethylsulfanyl)-N-(2-methylpropyl)benzamide

2-(ethylsulfanyl)-N-(2-methylpropyl)benzamide

Cat. No.: B11172184
M. Wt: 237.36 g/mol
InChI Key: VQHZNSMITXENSR-UHFFFAOYSA-N
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Description

2-(ethylsulfanyl)-N-(2-methylpropyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an ethylsulfanyl group attached to the benzene ring and an N-(2-methylpropyl) group attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylsulfanyl)-N-(2-methylpropyl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoyl chloride with an appropriate amine, such as 2-methylpropylamine, under basic conditions.

    Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the benzamide with an ethylsulfanyl reagent, such as ethylthiol, in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(ethylsulfanyl)-N-(2-methylpropyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The benzamide group can be reduced to form the corresponding amine.

    Substitution: The ethylsulfanyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as alkyl halides or amines can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-(ethylsulfanyl)-N-(2-methylpropyl)benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies related to enzyme inhibition or protein-ligand interactions.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of 2-(ethylsulfanyl)-N-(2-methylpropyl)benzamide involves its interaction with specific molecular targets. The ethylsulfanyl group may interact with thiol groups in proteins, leading to inhibition of enzyme activity. The benzamide core can interact with various receptors or enzymes, modulating their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-methylpropyl 2-methylpropanoate: Similar in structure but lacks the ethylsulfanyl group.

    N-(2-methylpropyl)benzamide: Similar but without the ethylsulfanyl group.

Uniqueness

2-(ethylsulfanyl)-N-(2-methylpropyl)benzamide is unique due to the presence of both the ethylsulfanyl and N-(2-methylpropyl) groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H19NOS

Molecular Weight

237.36 g/mol

IUPAC Name

2-ethylsulfanyl-N-(2-methylpropyl)benzamide

InChI

InChI=1S/C13H19NOS/c1-4-16-12-8-6-5-7-11(12)13(15)14-9-10(2)3/h5-8,10H,4,9H2,1-3H3,(H,14,15)

InChI Key

VQHZNSMITXENSR-UHFFFAOYSA-N

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NCC(C)C

Origin of Product

United States

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